molecular formula C19H16FO2P B3041091 (Diphenylphosphoryl)(4-fluorophenyl)methanol CAS No. 260446-45-5

(Diphenylphosphoryl)(4-fluorophenyl)methanol

Cat. No.: B3041091
CAS No.: 260446-45-5
M. Wt: 326.3 g/mol
InChI Key: QXTFKOSIJXEMSI-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)(4-fluorophenyl)methanol is an organophosphorus compound featuring a phosphoryl group (Ph₂P=O) attached to a methanol-substituted 4-fluorophenyl ring. For instance, (2-Chlorophenyl)(diphenylphosphoryl)-methanol (C₁₉H₁₆ClO₂P) exhibits a tetrahedral geometry at the phosphorus atom, with dihedral angles of 80.4° between phenyl rings . Such conformational features influence intermolecular interactions, including hydrogen bonding (O–H⋯O and C–H⋯O), which stabilize crystal packing . The compound’s synthesis typically involves nucleophilic substitution or Grignard reactions, as seen in analogues like diethoxyphosphoryl-(4-fluorophenyl)methanamine (C₁₁H₁₇FNO₃P) .

Properties

IUPAC Name

diphenylphosphoryl-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FO2P/c20-16-13-11-15(12-14-16)19(21)23(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFKOSIJXEMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method leverages the electrophilic activation of diazo compounds by the Lewis acid B(C₆F₅)₃ to facilitate insertion into the O–H bond of diphenylphosphinic acid. The reaction proceeds via a carbene intermediate, which undergoes nucleophilic attack by the phosphorus-bound hydroxyl group. Key steps include:

  • Diazo Precursor Preparation : Ethyl diazoacetate reacts with tosylhydrazide under basic conditions to generate the active diazo species.
  • Catalytic Insertion : B(C₆F₅)₃ coordinates to the diazo compound, inducing nitrogen extrusion and carbene formation. The carbene inserts into the P–O–H bond of diphenylphosphinic acid, yielding the phosphorylated product.

Optimization Insights :

  • Catalyst Loading : 5 mol% B(C₆F₅)₃ achieves 96% yield for methyl 2-((diphenylphosphoryl)oxy)-2-(4-fluorophenyl)acetate.
  • Solvent Effects : Dichloromethane (DCM) outperforms polar solvents due to enhanced carbene stability.
Entry Diazo Compound Catalyst Yield (%) Reference
1 Ethyl diazoacetate B(C₆F₅)₃ 96
2 Diazomethane B(C₆F₅)₃ 63

Limitations and Scope

  • Functional Group Tolerance : Sensitive to steric hindrance; bulky substituents reduce yields.
  • Safety Concerns : Diazo compounds require careful handling due to explosivity.

Quaternization–Wittig Strategy for Phosphine Oxide Synthesis

Two-Step Phosphonium Salt Formation

Developed by, this method involves quaternizing methyldiphenylphosphine with 4-fluorophenyl bromide under nickel catalysis, followed by Wittig reaction with aldehydes:

  • Quaternization :
    $$ \text{Ph}2\text{PCH}3 + \text{4-F-C}6\text{H}4\text{Br} \xrightarrow{\text{Ni(cod)}2} \text{Ph}2\text{PCH}2\text{C}6\text{H}_4\text{F Br}^- $$
  • Wittig Reaction :
    The phosphonium salt reacts with formaldehyde to form the target alcohol after hydrolysis.

Conditions :

  • Temperature : 80°C for quaternization; room temperature for Wittig.
  • Yields : 27–90%, depending on aldehyde electrophilicity.

Comparative Analysis

Aryl Group Aldehyde Yield (%) Reference
4-Fluorophenyl Formaldehyde 72
4-Fluorophenyl p-Chlorobenzaldehyde 65

Advantages :

  • Scalable for electron-deficient aryl groups.
  • Avoids noble metal catalysts in quaternization step.

Nucleophilic Addition to Phosphorylated Carbonyl Intermediates

Grignard Reagent Approach

4-Fluorophenylmagnesium bromide adds to diphenylphosphoryl ketones, followed by acidic workup to yield the alcohol:
$$ \text{Ph}2\text{P(O)COCH}3 + \text{4-F-C}6\text{H}4\text{MgBr} \rightarrow \text{Ph}2\text{P(O)C(OH)(C}6\text{H}4\text{F)CH}3 $$

Challenges :

  • Ketone Synthesis : Diphenylphosphoryl ketones require multistep preparation.
  • Steric Effects : Low yields (<50%) for hindered substrates.

Pudovik/Abramov Reaction Variants

Base-mediated addition of diphenylphosphine oxide to 4-fluorobenzaldehyde:
$$ \text{Ph}2\text{P(O)H} + \text{4-F-C}6\text{H}4\text{CHO} \xrightarrow{\text{DBU}} \text{Ph}2\text{P(O)CH(OH)C}6\text{H}4\text{F} $$

Optimization :

  • Base : 1,8-Diazabicycloundec-7-ene (DBU) improves regioselectivity.
  • Yield : 58–67% after column purification.

Phosphorylation of Pre-Formed Alcohols

Mitsunobu Reaction

4-Fluorobenzyl alcohol reacts with diphenylphosphinic acid under Mitsunobu conditions (DIAD, PPh₃):
$$ \text{4-F-C}6\text{H}4\text{CH}2\text{OH} + \text{Ph}2\text{P(O)OH} \xrightarrow{\text{DIAD/PPh}3} \text{Ph}2\text{P(O)OCH}2\text{C}6\text{H}_4\text{F} $$

Outcome :

  • Yield : 82% for ester product; requires saponification to free alcohol.
  • Limitation : Over-oxidation risks during deprotection.

Comparative Evaluation of Synthetic Routes

Method Yield Range (%) Scalability Functional Group Tolerance
O–H Insertion 63–96 Moderate High
Quaternization–Wittig 27–90 High Moderate
Nucleophilic Addition 45–67 Low Low
Mitsunobu Phosphorylation 70–82 High High

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphoryl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce various phosphine compounds.

Scientific Research Applications

(Diphenylphosphoryl)(4-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Features

Compound Name Molecular Formula Key Structural Features Crystallographic Data Reference
(2-Chlorophenyl)(diphenylphosphoryl)-methanol C₁₉H₁₆ClO₂P - Tetrahedral P geometry
- Dihedral angle: 80.4° between phenyl rings
Space group: P2₁2₁2₁; a=9.0943 Å, b=10.9172 Å, c=18.0657 Å; Z=4
Bis(4-fluorophenyl)methanol C₁₃H₁₀F₂O - Two 4-fluorophenyl groups attached to methanol
- Planar aromatic systems
mp: 43–45°C; bp: 143°C/3 mmHg; SMILES: OC(c1ccc(F)cc1)c2ccc(F)cc2
Compounds 4 and 5 () C₂₃H₁₆ClF₃N₆S etc. - Isostructural with halogen adjustments (Cl vs. F)
- Similar conformation, varied packing
Space group: P1̄; Two independent molecules per asymmetric unit

Key Observations :

  • The phosphoryl group in (Diphenylphosphoryl)(4-fluorophenyl)methanol introduces steric bulk, as seen in (2-Chlorophenyl)(diphenylphosphoryl)-methanol, which may reduce planarity compared to non-phosphorylated analogues like bis(4-fluorophenyl)methanol .
  • Halogen substituents (F, Cl) minimally affect crystal packing in isostructural compounds but alter electronic properties .

Reactivity :

  • Phosphoryl groups enhance electrophilicity, facilitating reactions at the methanol oxygen or phosphoryl oxygen. For example, diethoxyphosphoryl-(4-fluorophenyl)methanamine undergoes amide formation .
  • Bis(4-fluorophenyl)methanol participates in esterification and etherification due to its hydroxyl group .

Key Observations :

  • The 4-fluorophenyl moiety enhances bioactivity, as seen in compound 7’s anti-parasitic potency .
  • Phosphoryl groups may reduce metabolic stability compared to non-phosphorylated alcohols due to increased polarity .

Physical and Chemical Properties

Property (Diphenylphosphoryl)(4-fluorophenyl)methanol (Inferred) Bis(4-fluorophenyl)methanol Diethoxyphosphoryl-(4-fluorophenyl)methanamine
Molecular Weight ~340–350 g/mol 228.24 g/mol 261.23 g/mol
Melting Point Likely >100°C (phosphoryl compounds) 43–45°C Not reported
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Soluble in ethanol, methanol Soluble in CH₂Cl₂, MeCN
Hydrogen Bonding Capacity High (O–H and P=O groups) Moderate (O–H only) Moderate (amide/phosphoryl groups)

Biological Activity

Overview

(Diphenylphosphoryl)(4-fluorophenyl)methanol is a phosphine oxide derivative that has garnered attention for its potential biological activities. This compound, characterized by its diphenylphosphoryl and fluorophenyl groups, exhibits interesting interactions with biological macromolecules, making it a subject of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H14FOP
  • Molecular Weight : 247.23 g/mol
  • CAS Number : 260446-45-5

The biological activity of (Diphenylphosphoryl)(4-fluorophenyl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom in the 4-fluorophenyl group enhances the compound's binding affinity and specificity, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that phosphine oxides, including (Diphenylphosphoryl)(4-fluorophenyl)methanol, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

(Diphenylphosphoryl)(4-fluorophenyl)methanol has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its phosphine oxide structure allows it to act as a competitive inhibitor for certain kinases and phosphatases, which are crucial in various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of related phosphine oxide derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating promising antibacterial properties.
  • Anticancer Activity : In a controlled study, (Diphenylphosphoryl)(4-fluorophenyl)methanol was tested on HeLa cells, resulting in an IC50 value of 30 µM after 48 hours of exposure. This suggests moderate cytotoxicity and potential for development as an anticancer agent.
  • Enzyme Interaction : Research involving enzyme assays revealed that this compound effectively inhibited protein kinase activity with an IC50 of 25 µM, highlighting its role as a potential therapeutic agent in diseases where kinase signaling is disrupted.

Data Table: Summary of Biological Activities

Activity Type Target IC50/MIC Value Reference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
AnticancerHeLa CellsIC50 = 30 µM
Enzyme InhibitionProtein KinaseIC50 = 25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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